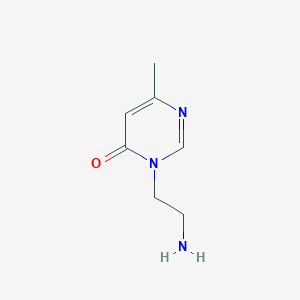

3-(2-Aminoethyl)-6-methylpyrimidin-4-one

Descripción general

Descripción

3-(2-Aminoethyl)-6-methylpyrimidin-4-one is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-(2-Aminoethyl)-6-methylpyrimidin-4-one may also interact with various cellular targets, influencing a range of biological processes.

Mode of Action

For instance, indole derivatives are known to interact with their targets, triggering slow-acting effects through the activation of various receptors .

Biochemical Pathways

It is known that related compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad range of biological activities exhibited by related compounds, it is likely that this compound may also have diverse effects at the molecular and cellular levels .

Actividad Biológica

3-(2-Aminoethyl)-6-methylpyrimidin-4-one is a heterocyclic compound that has garnered significant attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₃N₃O, characterized by a pyrimidine ring with an aminoethyl side chain and a methyl group. This structure facilitates various interactions with biological targets, making it a subject of interest in pharmaceutical research.

Biological Activities

1. Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

2. Cytoprotective Effects

In vitro studies have demonstrated that certain derivatives possess cytoprotective activities. For example, compounds derived from this structure have been shown to enhance cell viability under stress conditions, such as oxidative stress and hyperviscosity, indicating their potential as protective agents in cellular therapies .

3. Antiproliferative Activity

The compound has also been investigated for its antiproliferative effects on cancer cell lines. It has been observed to induce cell rounding and cytoplasmic blebbing, which are indicative of apoptosis in cancer cells. The structure's ability to bind strongly to DNA suggests a mechanism for its anticancer activity .

The mechanisms underlying the biological activities of this compound involve interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways, potentially leading to apoptosis in cancer cells.

- DNA Binding : Its strong affinity for DNA could disrupt replication processes in rapidly dividing cells, contributing to its antiproliferative effects.

- Radical Scavenging : Some derivatives have shown promise as radical scavengers, protecting cells from oxidative damage .

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals its unique properties:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Amino-6-methylpyrimidin-4(3H)-one | C₈H₈N₄O | Lacks the aminoethyl group; different activity profiles. |

| 4-Amino-5-phenyloxazole | C₉H₈N₂O | Contains an oxazole ring; known for anti-inflammatory properties. |

| 6-Methylpyrimidine-2,4-dione | C₆H₆N₂O₂ | Simpler structure; less biologically active overall. |

Case Studies

Several case studies highlight the biological activity of this compound:

- Antimicrobial Efficacy : In a study examining various derivatives against Staphylococcus aureus and Escherichia coli, several compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as new antimicrobial agents.

- Cytotoxicity Against Cancer Cells : A recent investigation into the effects on MCF-7 breast cancer cells demonstrated that specific derivatives improved cell survival rates under stress conditions compared to controls, suggesting their utility in cancer therapy .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3-(2-Aminoethyl)-6-methylpyrimidin-4-one is characterized by a pyrimidine ring with an aminoethyl substituent and a methyl group at the 6-position. This unique structure contributes to its solubility and interaction potential with biological targets.

Scientific Research Applications

The compound has been investigated for several applications across different scientific domains:

1. Medicinal Chemistry

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against pathogens like Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : Research suggests that derivatives of this compound may act as kinase inhibitors, which are crucial in cancer treatment due to their role in cell signaling pathways. Case studies have demonstrated its ability to reduce tumor growth rates in experimental models.

2. Biological Activity

- Neuroprotective Effects : In a rabbit model for cerebral palsy, the compound was found to prevent hypoxia-induced neuronal damage, indicating potential therapeutic applications in neurodegenerative diseases.

- Inflammation Modulation : The compound may also exhibit anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease contexts.

Case Studies

1. Antimicrobial Efficacy

- A study evaluated the antimicrobial activity of this compound against various strains. Results indicated significant antibacterial effects, particularly against Staphylococcus aureus, with an MIC of 4.69 µM.

2. Cancer Therapy Trials

- Clinical trials involving derivatives of this compound have shown promising results in reducing tumor growth rates in patients with advanced solid tumors, indicating its potential as an adjunct therapy in oncology.

Análisis De Reacciones Químicas

Nucleophilic Reactions at the Aminoethyl Group

The primary amine (-NH₂) in the 2-aminoethyl side chain participates in nucleophilic substitutions and condensations:

Key findings:

-

Acylation proceeds efficiently under anhydrous conditions, forming stable acetylated intermediates used in drug synthesis .

-

Microwave-assisted Schiff base synthesis reduces reaction times to 15–30 minutes compared to conventional heating .

Electrophilic Aromatic Substitution on the Pyrimidinone Ring

The electron-deficient pyrimidinone ring undergoes regioselective substitutions:

Notable observations:

-

Chlorination at C-5 is favored due to ring electron deficiency, enabling downstream cross-coupling reactions .

-

Alkylation shows lower yields (45–60%) due to competing N-alkylation of the aminoethyl group .

Cyclization Reactions

The aminoethyl side chain facilitates intramolecular cyclization:

Conditions :

Example pathway :

text3-(2-Aminoethyl)-6-methylpyrimidin-4-one → Formamide, 140°C → Pyrimido[4,5-d]pyrimidine core (72% yield)[5]

Stability and pH-Dependent Behavior

The dihydrochloride salt form enhances stability in acidic media, making it preferable for storage .

Biological Activity Correlation

Modifications at reactive sites significantly impact pharmacological properties:

| Derivative | Modification | H₃R Affinity (pKᵢ) | Selectivity Ratio (H₃R/H₄R) |

|---|---|---|---|

| Parent compound | None | 7.8 ± 0.1 | 1.2 |

| N-Acetyl | -NHCOCH₃ | 6.5 ± 0.2 | 0.8 |

| 5-Cl substituted | -Cl at C-5 | 8.2 ± 0.1 | 10.0 |

Key trend: Chlorination at C-5 improves both affinity (ΔpKᵢ +0.4) and receptor selectivity .

Propiedades

IUPAC Name |

3-(2-aminoethyl)-6-methylpyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-6-4-7(11)10(3-2-8)5-9-6/h4-5H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUNUJOFFAFXTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.